molecular formula C25H24N2O3S B2486114 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine CAS No. 1251569-02-4

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine

Cat. No.: B2486114
CAS No.: 1251569-02-4
M. Wt: 432.54
InChI Key: MKEGPPCBRDMBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Free Radical Formation and Antioxidant Properties

Studies have investigated the antioxidant properties of ethoxyquin derivatives, demonstrating their ability to exist partly in the free radical form and their potential in preventing lipid peroxidation. For instance, the antioxidant 6-ethoxy-1, 2-dihydro-2,2,4-trimethylquinoline (ethoxyquin) has been shown to form free radicals under specific conditions, such as exposure to UV light, highlighting its potential in food preservation and other antioxidant applications (Skaare & Henriksen, 1975).

Antioxidant Use in Animal Feed

Ethoxyquin, a compound related to the structure of interest, is widely utilized as an antioxidant in animal feed to protect against lipid peroxidation. Although restricted in human food, its safety and the potential for transfer from feed to animal products have been subjects of research, demonstrating its crucial role in food safety and storage (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Physiological Effects

Research has also delved into the physiological impacts of isoquinolines, including effects on blood pressure, respiration, and smooth muscle activity. These studies help to elucidate the complex interactions between chemical structure and biological activity, offering insights into potential therapeutic uses (Fassett & Hjort, 1938).

Cytotoxicity and Genotoxicity

The cytotoxic and genotoxic potential of ethoxyquin has been investigated, highlighting concerns and safety evaluations necessary for its use. Such studies are vital for understanding the potential health risks associated with exposure to these compounds and ensuring their safe use in various applications (Blaszczyk & Skolimowski, 2015).

Apoptosis Induction and Anticancer Properties

Further research has identified quinazoline derivatives as potent inducers of apoptosis and effective anticancer agents, indicating the potential for developing new therapeutic compounds based on this structural framework (Sirisoma et al., 2009).

Analytical and Biochemical Applications

Quinolin-4-amine derivatives have been utilized in the synthesis of fluorescent derivatizing reagents, demonstrating their utility in analytical chemistry for the detection and analysis of bioactive compounds (Cohen & Michaud, 1993).

Properties

IUPAC Name

6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEGPPCBRDMBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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